Cas no 42872-74-2 (3-Bromo-4-methylbenzonitrile)

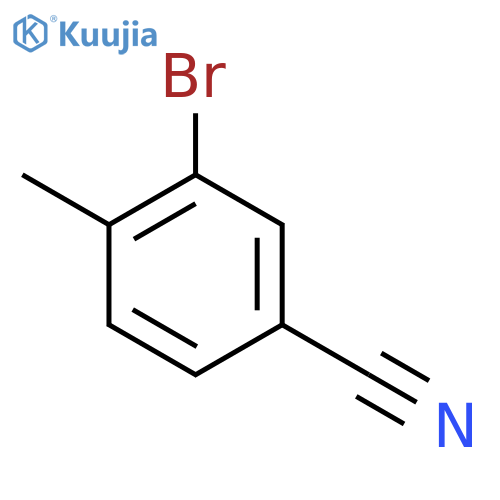

3-Bromo-4-methylbenzonitrile structure

商品名:3-Bromo-4-methylbenzonitrile

3-Bromo-4-methylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-4-methylbenzonitrile

- Benzonitrile, 3-bromo-4-methyl-

- 2-Bromo-4-cyanotoluene

- 3-Brom-4-methyl-benzonitril

- 3-bromo-4-methylbenzenecarbonitrile

- 3-bromo-4-methyl-benzonitrile

- 3-bromo-4-tolunitrile

- 3-Bromo-p-tolunitrile

- 3-Brom-p-toluylsaeure-nitril

- 4-METHYL-3-BROMOBENZONITRILE

- p-Tolunitrile,3-bromo- (6CI)

- Z1255458213

- AKOS005255307

- EN300-111680

- STR08064

- SY013763

- DTXSID70554101

- PS-8275

- 3-Bromo-4-methylbenzonitrile, 97%

- Benzonitrile,3-bromo-4-methyl-

- AM20060961

- VXUMRYMTYKDWMO-UHFFFAOYSA-N

- SCHEMBL1233203

- AB29736

- MFCD06797818

- J-511940

- Bromo - p - tolunitrile

- 2-bromo-4-cyano-toluene

- AC-5481

- CS-W003347

- bromo-p-toluonitrile

- FT-0648027

- bromo-p-tolunitrile

- 42872-74-2

- bromo p tolunitrile

-

- MDL: MFCD06797818

- インチ: 1S/C8H6BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3

- InChIKey: VXUMRYMTYKDWMO-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=C1)C#N)Br

計算された属性

- せいみつぶんしりょう: 194.96800

- どういたいしつりょう: 194.96836g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 23.8Ų

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.517

- ゆうかいてん: 41-45 °C (lit.)

- ふってん: 259℃ at 760 mmHg

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: 1.591

- すいようせい: Insoluble in water.

- PSA: 23.79000

- LogP: 2.62918

- ようかいせい: 未確定

3-Bromo-4-methylbenzonitrile セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302,H312,H332

- 警告文: P280

- 危険物輸送番号:UN3439

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: S36

-

危険物標識:

- 包装グループ:III

- 危険レベル:6.1

- リスク用語:R20/21/22

- 包装等級:III

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:6.1

3-Bromo-4-methylbenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3-Bromo-4-methylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015885-25g |

3-Bromo-4-methylbenzonitrile |

42872-74-2 | 98% | 25g |

¥68 | 2024-05-23 | |

| eNovation Chemicals LLC | D690657-100g |

3-Bromo-4-methylbenzonitrile |

42872-74-2 | >97% | 100g |

$130 | 2024-07-20 | |

| Enamine | EN300-111680-0.5g |

3-bromo-4-methylbenzonitrile |

42872-74-2 | 95% | 0.5g |

$21.0 | 2023-10-27 | |

| Fluorochem | 077916-25g |

3-Bromo-4-methylbenzonitrile |

42872-74-2 | 95% | 25g |

£23.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D954008-500g |

3-Bromo-4-Methylbenzonitrile |

42872-74-2 | 97% | 500g |

$195 | 2024-06-07 | |

| abcr | AB206750-5 g |

3-Bromo-4-methylbenzonitrile, 97%; . |

42872-74-2 | 97% | 5g |

€72.90 | 2023-05-06 | |

| abcr | AB206750-10 g |

3-Bromo-4-methylbenzonitrile, 97%; . |

42872-74-2 | 97% | 10g |

€80.40 | 2023-05-06 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0564629551-5g |

3-Bromo-4-methylbenzonitrile |

42872-74-2 | 97% | 5g |

¥ 51.1 | 2024-07-20 | |

| eNovation Chemicals LLC | D488358-25g |

3-Bromo-4-methylbenzonitrile |

42872-74-2 | 97% | 25g |

$200 | 2024-06-05 | |

| TRC | B697053-1000mg |

3-Bromo-4-methylbenzonitrile |

42872-74-2 | 1g |

$ 75.00 | 2023-04-18 |

3-Bromo-4-methylbenzonitrile 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

42872-74-2 (3-Bromo-4-methylbenzonitrile) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:42872-74-2)3-Bromo-4-methylbenzonitrile

清らかである:99%

はかる:500g

価格 ($):161.0

atkchemica

(CAS:42872-74-2)3-Bromo-4-methylbenzonitrile

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ